
Thr-Tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thr-Tyr, a dipeptide composed of threonine and tyrosine, is a compound of significant interest in various scientific fields Threonine is an essential amino acid that plays a crucial role in protein synthesis, while tyrosine is a non-essential amino acid involved in the production of neurotransmitters and hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Tyr can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of threonine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated threonine is then coupled with the amino group of tyrosine in the presence of a coupling agent like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: Protective groups used to shield reactive functional groups during synthesis are removed to yield the final dipeptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
Thr-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide backbone.
Substitution: Substituted derivatives of threonine.
科学的研究の応用
Thr-Tyr has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of Thr-Tyr involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical processes. For example, the phenol group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, affecting protein structure and function. Additionally, the hydroxyl group of threonine can form hydrogen bonds, contributing to the stability of protein-ligand complexes.
類似化合物との比較
Similar Compounds
Ser-Tyr: A dipeptide composed of serine and tyrosine.
Thr-Phe: A dipeptide composed of threonine and phenylalanine.
Ser-Phe: A dipeptide composed of serine and phenylalanine.
Uniqueness of Thr-Tyr
This compound is unique due to the presence of both a hydroxyl group (from threonine) and a phenol group (from tyrosine). This combination allows for diverse chemical reactivity and interactions, making it a valuable compound for various applications. The amphiphilic nature of tyrosine’s phenol group and the hydrogen-bonding capability of threonine’s hydroxyl group contribute to its distinct properties.
特性
CAS番号 |
145295-02-9 |
|---|---|
分子式 |
C13H18N2O5 |
分子量 |
282.29 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1 |
InChIキー |
WCRFXRIWBFRZBR-GGVZMXCHSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


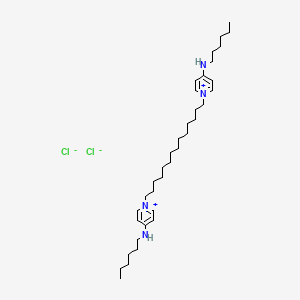
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
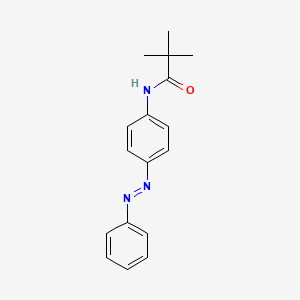
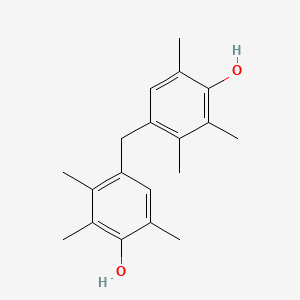
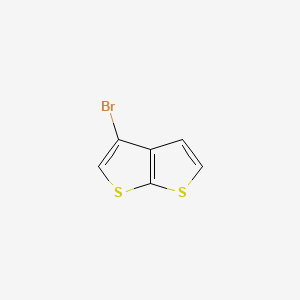
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)

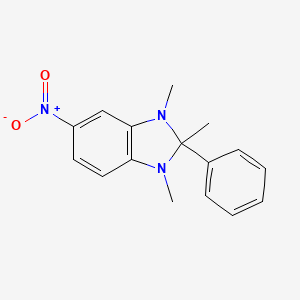
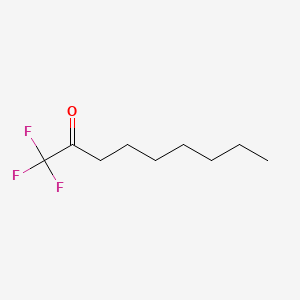
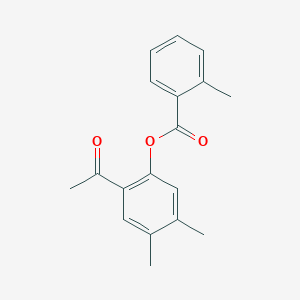

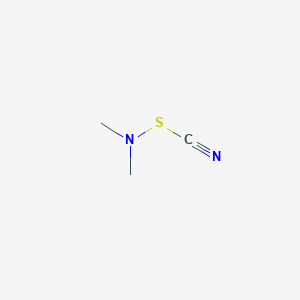
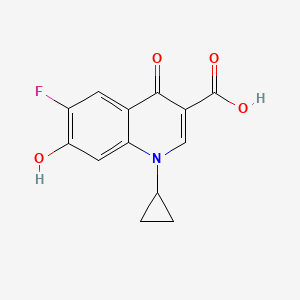
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
